5-(メチルチオ)ピラジン-2-アミン

概要

説明

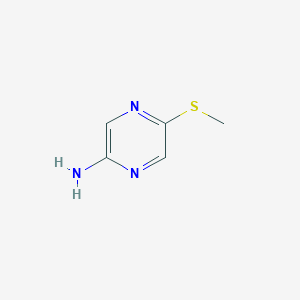

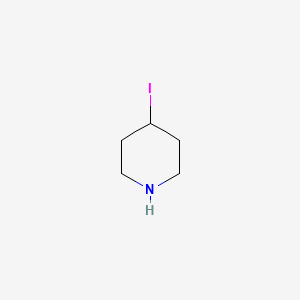

5-(Methylthio)pyrazin-2-amine (MTPA) is an organic compound with the chemical formula C5H8N4S. It is also known as 5-(methylthio)pyrazinamine .

Synthesis Analysis

The synthesis of pyrazine derivatives involves various methods. For instance, a study describes the synthesis of N-substituted-5-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-2-amine derivatives by the nucleophilic substitution reaction of 4-(2-(methylthio)-5-phenyl-[1,2,4]triazolo quinazoline with different aryl amines . The starting material 2-(methylthio)-5-phenyl-[1,2,4]triazolo quinazoline was synthesized from anthranilic acid .Molecular Structure Analysis

The molecular formula of 5-(Methylthio)pyrazin-2-amine is C5H7N3S, and its molecular weight is 141.2 g/mol . The structure of pyrazine derivatives is an attractive scaffold for drug discovery research .Chemical Reactions Analysis

The reaction of pyrazine-2-amine with 5-bromothiophene-2-carboxylic acid in the presence of pyridine and titanium tetrachloride was used to produce 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide .Physical And Chemical Properties Analysis

The physical properties of a substance can be observed or measured without changing the identity of the substance. These include color, density, hardness, and melting and boiling points . The chemical properties describe the ability of a substance to undergo a specific chemical change .科学的研究の応用

ピラジン誘導体の合成

“5-(メチルチオ)ピラジン-2-アミン”は、ピラジン誘導体の合成に使用することができます . ピラジン誘導体は、自然界に存在する重要な複素環式化合物群であり、研究室でも合成されています . 例えば、5-アリール-N-(ピラジン-2-イル)チオフェン-2-カルボキサミドの合成は、ある研究で観察されました .

鈴木クロスカップリング反応

この化合物は、鈴木クロスカップリング反応に使用することができます . ある研究では、5-ブロモ-N-(ピラジン-2-イル)チオフェン-2-カルボキサミドは、ピラジン-2-アミンと5-ブロモチオフェン-2-カルボン酸をTiCl4を介してワンポット縮合させて、75%という良好な収率で合成した後、鈴木クロスカップリング反応によって合成されました .

電子特性と非線形光学特性の研究

“5-(メチルチオ)ピラジン-2-アミン”は、電子特性と非線形光学特性の研究に使用することができます . ある研究では、FMOs(E HOMO、E LUMO)、HOMO-LUMOエネルギーギャップ、電子親和力(A)、イオン化エネルギー(I)、求電子性指数(ω)、化学的軟らかさ(σ)、化学的硬さ(η)などのいくつかの反応性パラメータが検討され、議論されました .

ウイルスポリメラーゼ阻害剤

T-705やT-1105のようなピラジンカルボキサミド類似体は、さまざまなRNAウイルスの革新的な広域スペクトルウイルスポリメラーゼ阻害剤です . T-705は、SARS-CoV-2を含むいくつかのウイルス感染症の治療においても研究されています .

合成化学の中間体

“5-(メチルチオ)ピラジン-2-アミン”は、合成化学の中間体として使用することができます . これは、イミダゾリジンの四成分合成における原料として機能します .

製薬研究

この化合物は、製薬研究に使用することができます。 ピラジン誘導体は、その潜在的な治療用途について研究されてきました .

Safety and Hazards

将来の方向性

Pyrrolopyrazine derivatives, which include pyrazine rings, have widely exhibited different biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory . Therefore, the synthetic methods and biological activities of pyrrolopyrazine derivatives will certainly help medicinal chemistry researchers design and synthesize new leads to treat various diseases .

特性

IUPAC Name |

5-methylsulfanylpyrazin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3S/c1-9-5-3-7-4(6)2-8-5/h2-3H,1H3,(H2,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPBKLPYWVRTALX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC=C(N=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00619636 | |

| Record name | 5-(Methylsulfanyl)pyrazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00619636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

251549-38-9 | |

| Record name | 5-(Methylsulfanyl)pyrazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00619636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1H-Pyrazolo[4,3-B]pyridin-5-OL](/img/structure/B1603852.png)

![3-(Chloromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1603858.png)

![1-Oxa-4,9-diazaspiro[5.5]undecane](/img/structure/B1603866.png)